molecular formula C16H19N3O5 B3395825 Orilotimod CAS No. 186087-26-3

Orilotimod

Cat. No. B3395825
M. Wt: 333.34 g/mol
InChI Key: CATMPQFFVNKDEY-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orilotimod is a small molecule immunomodulator that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that has been designed to activate the immune system by stimulating the production of cytokines and chemokines. Orilotimod has been shown to have a wide range of biological effects, including anti-tumor activity, anti-viral activity, and anti-inflammatory activity.

Mechanism Of Action

The mechanism of action of Orilotimod is not fully understood, but it is believed to involve the activation of the immune system. Orilotimod stimulates the production of cytokines and chemokines, which are molecules that help to regulate the immune response. These molecules can help to activate immune cells, such as T cells and natural killer cells, which can then target cancer cells or infected cells.

Biochemical And Physiological Effects

Orilotimod has a number of biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, which can help to activate immune cells. Orilotimod has also been shown to inhibit the production of prostaglandins, which are molecules that can contribute to inflammation. In addition, Orilotimod has been shown to decrease the production of reactive oxygen species, which can cause cellular damage.

Advantages And Limitations For Lab Experiments

One advantage of using Orilotimod in lab experiments is that it has been extensively studied and its effects are well-documented. Orilotimod is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using Orilotimod in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on Orilotimod. One area of interest is in the development of Orilotimod-based therapies for cancer and viral infections. Another area of interest is in understanding the mechanism of action of Orilotimod, which could lead to the development of more effective immunomodulators. Additionally, there is interest in exploring the use of Orilotimod in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness.

Scientific Research Applications

Orilotimod has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. Orilotimod has also been shown to have anti-viral activity against a number of viruses, including hepatitis B and C, influenza, and HIV. In addition, Orilotimod has been shown to have anti-inflammatory activity, which may make it useful in the treatment of autoimmune diseases.

properties

IUPAC Name

(2R)-2-amino-5-[[(1R)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATMPQFFVNKDEY-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181511
Record name Thymodepressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orilotimod

CAS RN

186087-26-3, 270250-97-0
Record name Thymodepressin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186087-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orilotimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186087263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymodepressin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0270250970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymodepressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORILOTIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66Z43C5XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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